![molecular formula C16H13ClN2S B2729384 2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile CAS No. 439095-84-8](/img/structure/B2729384.png)
2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile (hereafter referred to as 2-CPSTQC) is an organic compound with a unique structure and properties. It has been studied extensively in recent years due to its potential applications in a variety of scientific fields.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Quinoxalines, including compounds structurally related to 2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, are recognized for their broad spectrum of biological activities. These heterocyclic compounds are utilized in the synthesis of pharmaceuticals, dyes, and antibiotics due to their significant antitumoral properties. The synthesis process often involves condensing ortho-diamines with diketones, leading to a variety of quinoxaline derivatives with potential as catalyst ligands in medicinal chemistry (Pareek & Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives, closely related to the compound , have been widely applied as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to the formation of stable chelating complexes with surface metallic atoms through coordination bonding. This review highlights the collection of recent reports on quinoline-based compounds as anticorrosive materials, emphasizing their role in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Photocatalytic and Optoelectronic Applications
The electron-deficient nature of hexaazatriphenylene derivatives, which share structural similarities with 2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, makes them suitable for a variety of applications in organic materials and nanoscience. These applications include their use in semiconductors, sensors, liquid crystals, and microporous polymers for energy storage. The review encompasses nearly three decades of research, highlighting the synthetic strategies and application potential of these compounds (Segura, Juárez, Ramos, & Seoane, 2015).
Bioactive Quinoxaline-Containing Sulfonamides
The incorporation of the sulfonamide group into quinoxaline derivatives, structurally related to the queried compound, has been shown to enhance their therapeutic potential in medicine. Quinoxaline sulfonamide hybrids exhibit a wide range of biomedical activities, from antibacterial to anticancer actions, suggesting their capability as lead compounds in drug discovery (Irfan et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-13-5-7-14(8-6-13)20-16-12(10-18)9-11-3-1-2-4-15(11)19-16/h5-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHJQEUZRSLJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2729304.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B2729306.png)
![4-Chloro-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2729308.png)
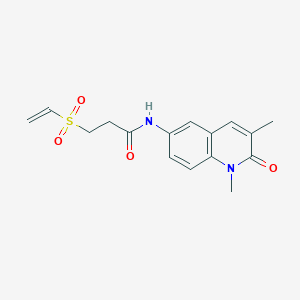

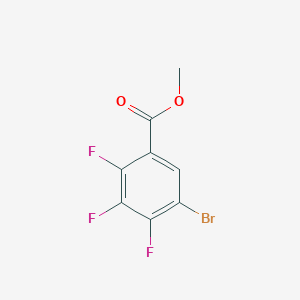
![2-Chloro-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]acetamide](/img/structure/B2729313.png)
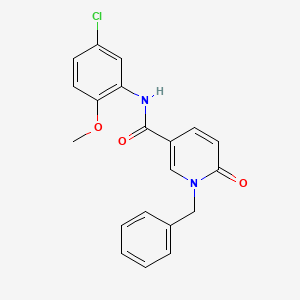
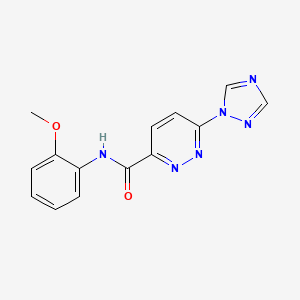
![1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2729317.png)
![2,4,6-trichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B2729318.png)
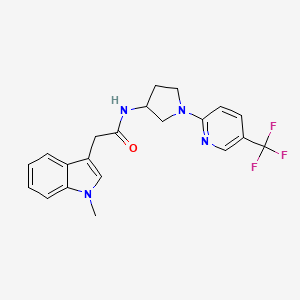
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoic acid](/img/structure/B2729321.png)
![N-((2-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2729323.png)